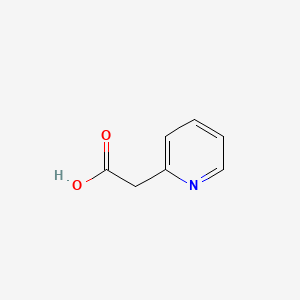

2-Pyridineacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNETAIJADFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927093 | |

| Record name | (Pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-43-0, 54363-97-2 | |

| Record name | 2-Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054363972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z7401TV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Pyridine Chemistry Research

The pyridine (B92270) ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the study of pyridine derivatives, including 2-pyridineacetic acid, is a cornerstone of modern heterocyclic chemistry. Research in this area often focuses on understanding the influence of the substituent on the reactivity and properties of the pyridine ring.

The presence of the acetic acid moiety at the 2-position of the pyridine ring introduces a combination of electronic and steric effects that modulate its chemical behavior. The carboxylic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring can be readily protonated or coordinated to metal ions, a property that is central to many of its applications. Physico-chemical studies, such as those examining the interactions between pyridine and acetic acid, provide fundamental insights into the nature of these systems. acs.org

Significance in Advanced Organic Synthesis Research

2-Pyridineacetic acid and its derivatives serve as versatile intermediates and building blocks in the synthesis of more complex molecular architectures. ontosight.ai The reactivity of both the pyridine (B92270) ring and the carboxylic acid group can be harnessed to construct a diverse range of organic compounds.

For instance, the carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, providing a handle for further molecular elaboration. orgsyn.orgorgsyn.org A notable transformation is the dimerization of pyridineacetic acids under the influence of activating agents, which leads to the formation of 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. researchgate.net The introduction of a difluoroboryl bridge into these derivatives has been shown to yield novel, highly fluorescent compounds, highlighting the potential of this compound in the development of advanced materials. researchgate.net

Furthermore, the hydrochloride salt of this compound is often employed in synthesis to enhance its stability and solubility. cymitquimica.com This form is a valuable precursor in various chemical transformations. ontosight.aicymitquimica.com

Role in Medicinal Chemistry and Biological Activity Investigations

The structural motif of 2-pyridineacetic acid is found in numerous biologically active compounds, making it a focal point in medicinal chemistry research. cymitquimica.comontosight.ai The pyridine (B92270) ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, while the carboxylic acid group can act as a key binding element or be modified to modulate pharmacokinetic properties.

Derivatives of this compound have been investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai These compounds are considered potential lead molecules for the development of new drugs targeting a variety of diseases. ontosight.ai For example, research has explored their capacity to inhibit specific enzymes or receptors implicated in disease pathways. ontosight.ai

Studies on 2-pyridinecarboxylic acid analogs have demonstrated their potential as inhibitors of plant growth and enzymes. nih.gov Notably, 2-pyridylacetic acid exhibited strong inhibitory activity on the root growth of Brassica campestris, even surpassing the effect of a standard positive control. nih.gov This compound also showed inhibitory effects on α-amylase and carboxypeptidase A. nih.gov

Overview of Current Academic Research Trajectories for 2 Pyridineacetic Acid and Its Analogs

Established Synthetic Pathways for this compound

Synthesis from Precursor Pyridine Derivatives

The synthesis of this compound can be effectively achieved through the oxidation of precursor pyridine derivatives, most notably 2-methylpyridine (B31789) (also known as α-picoline). This process typically involves the oxidation of the methyl group attached to the pyridine ring to a carboxylic acid group.

One established method involves the use of strong oxidizing agents. For instance, α-picoline can be oxidized to picolinic acid (pyridine-2-carboxylic acid) by heating it with sulfuric acid and manganese dioxide. google.com While this yields the closely related picolinic acid, further modifications would be required to obtain this compound. A more direct route involves the reaction of 2-methylpyridine with glacial acetic acid and hydrogen peroxide. patsnap.com This reaction, carried out under controlled temperature conditions, provides a pathway to the desired this compound. patsnap.com Another approach involves the generation of 2-methylpyridine as an intermediate, which is then subsequently oxidized. For example, 2-methylpyridine can be synthesized from pyridine and methanol (B129727) using a Fe-MnOx-Yb catalyst. patsnap.com

The oxidation of 2-picoline can also be achieved through heterogeneous catalytic oxidation over binary oxide catalysts. Vanadium-titanium oxide catalysts, particularly those based on titanium dioxide (anatase), have shown selectivity for producing picolinic acid from 2-picoline at temperatures between 200–300°C. researchgate.net While the primary product is picolinic acid, this highlights the catalytic potential for oxidizing the methyl group of 2-picoline. researchgate.net

Furthermore, 2-pyridylacetic esters can be synthesized from α-picoline through a process involving picolyllithium and subsequent carboxylation with dry ice. orgsyn.org The resulting lithium salt is then esterified to yield the corresponding ester of this compound. orgsyn.org

| Precursor | Reagents | Product | Reference |

| 2-Methylpyridine (α-Picoline) | Sulfuric acid, Manganese dioxide | Picolinic acid | google.com |

| 2-Methylpyridine | Glacial acetic acid, Hydrogen peroxide | This compound | patsnap.com |

| Pyridine, Methanol | Fe-MnOx-Yb catalyst | 2-Methylpyridine | patsnap.com |

| 2-Picoline | V-Ti oxide catalyst | Picolinic acid | researchgate.net |

| α-Picoline | Phenyllithium, Dry Ice, Ethanol, Hydrogen chloride | Ethyl 2-pyridylacetate | orgsyn.org |

Hydrolysis-Based Routes to Pyridine Acetic Acid Derivatives

Hydrolysis reactions provide a fundamental route to obtaining this compound and its derivatives from corresponding nitriles or esters. chemguide.co.uklibretexts.org The hydrolysis of 2-cyanomethylpyridine (2-pyridylacetonitrile) is a direct method to produce this compound. This reaction can be carried out under either acidic or basic conditions. For instance, heating 2-cyanopyridine (B140075) with deionized water and sodium hydroxide (B78521), followed by acidification, yields picolinic acid, a related pyridine carboxylic acid. chemicalbook.com A similar hydrolysis of the corresponding nitrile would yield this compound.

The hydrolysis of esters of this compound is another common synthetic strategy. libretexts.orgacs.org Ethyl 2-pyridylacetate, for example, can be hydrolyzed to this compound by heating it with a dilute acid, such as hydrochloric acid or sulfuric acid, or a dilute base like sodium hydroxide solution. chemguide.co.uk Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion, producing the salt of the carboxylic acid and the corresponding alcohol. libretexts.org The free acid can then be obtained by acidification.

| Starting Material | Reagents | Product | Reference |

| 2-Cyanomethylpyridine | Acid or Base | This compound | chemicalbook.com |

| Ethyl 2-pyridylacetate | Dilute HCl or H₂SO₄ | This compound, Ethanol | chemguide.co.uk |

| Ethyl 2-pyridylacetate | NaOH solution | Sodium 2-pyridineacetate, Ethanol | libretexts.org |

Reactions Involving Isobutylating Agents in Amide Formation

In the synthesis of amides derived from this compound, activating agents are crucial for facilitating the reaction between the carboxylic acid and an amine. Isobutyl chloroformate (IBCF) is a commonly employed reagent for this purpose, acting as an isobutylating agent in the formation of a mixed anhydride (B1165640). commonorganicchemistry.comquora.comgoogle.com

The process involves the reaction of this compound with isobutyl chloroformate in the presence of a base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA), at a reduced temperature. commonorganicchemistry.combeilstein-journals.org This reaction forms a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by an amine. beilstein-journals.orgwikipedia.org The subsequent addition of the desired amine to the reaction mixture results in the formation of the corresponding amide and the release of isobutanol and carbon dioxide.

This mixed anhydride method is a valuable strategy in peptide synthesis and other amide bond formations due to its efficiency and the relatively mild reaction conditions required. google.combeilstein-journals.org The use of isobutyl chloroformate allows for the chemoselective activation of the carboxylic acid, enabling the formation of the amide bond without significant side reactions. researchgate.net

| Carboxylic Acid | Isobutylating Agent | Base | Intermediate | Final Product | Reference |

| This compound | Isobutyl chloroformate | N-Methylmorpholine | Mixed anhydride | 2-Pyridineacetamide derivative | beilstein-journals.org |

| Generic Carboxylic Acid | Isobutyl chloroformate | Triethylamine | Mixed anhydride | Amide | commonorganicchemistry.com |

Advanced Derivatization Approaches for Functionalization of this compound Scaffolds

Macrocyclization Strategies Utilizing this compound Moieties

The this compound scaffold serves as a valuable building block in the construction of macrocyclic structures due to its inherent structural features and reactivity. nih.gov Macrocyclization, the intramolecular reaction to form a large ring, can be achieved through various strategies that incorporate the this compound moiety. nih.gov

One common approach involves the formation of amide bonds. For instance, a linear precursor containing a this compound unit at one terminus and an amino group at the other can undergo intramolecular cyclization to form a macrocyclic lactam. This process often requires high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The ligation of unprotected peptides, for example, can occur in a pyridine/acetic acid mixture. nih.gov

Another strategy involves the use of metal-catalyzed cross-coupling reactions. A linear precursor with appropriate functional groups, such as a halide and an alkyne, can be cyclized using reactions like the Sonogashira or Suzuki coupling. elsevierpure.com The pyridine ring within the this compound moiety can also participate in the coordination of the metal catalyst, potentially influencing the stereochemical outcome of the cyclization.

Furthermore, the formation of other types of linkages, such as esters or ethers, can also be employed in the macrocyclization of this compound derivatives. The choice of the cyclization strategy depends on the desired size and functionality of the final macrocycle. These macrocyclic compounds containing the this compound unit are of interest in various fields, including supramolecular chemistry and medicinal chemistry, due to their unique structural and binding properties. chemrxiv.orgwikipedia.org

Isotope-Coded Derivatization Techniques for Enhanced Analysis

Isotope-coded derivatization (ICD) is a powerful strategy in mass spectrometry (MS)-based quantitative analysis. This technique involves labeling analytes with reagents that are chemically identical but isotopically distinct. By comparing the signal intensities of the light and heavy-labeled analyte pairs, precise relative or absolute quantification can be achieved, minimizing experimental variability. For a carboxylic acid like this compound, several ICD reagents can be employed to enhance its detection and quantification in complex biological matrices.

One such approach involves the use of N-alkyl-4-aminomethyl-pyridinium iodide reagents, such as N-butyl-4-aminomethyl-pyridinium iodide (BAMP) and its deuterated analogue (e.g., d9-BAMP). nih.govresearchgate.net These reagents react with the carboxylic acid group of this compound in the presence of a coupling agent, introducing a permanently charged quaternary amine group. This pre-charged derivatization significantly improves ionization efficiency in electrospray ionization (ESI)-MS, leading to enhanced sensitivity. nih.gov The CE-MS/MS analysis of such derivatives allows for selective and sensitive quantification. nih.govresearchgate.net

Another effective reagent is p-dimethylaminophenacyl bromide (DmPABr), which can be synthesized in its isotopically light (d0) and heavy (d6) forms. nih.gov This reagent reacts with the carboxyl group of this compound to form a DmPA-ester. The derivatization not only improves chromatographic retention on reverse-phase columns but also enhances MS detection. nih.gov

The general reaction scheme for the derivatization of this compound with an isotope-coded reagent is depicted below:

This compound + Isotope-Coded Reagent → Labeled this compound derivative

The choice of reagent and analytical platform (e.g., LC-MS, CE-MS) depends on the specific requirements of the study, such as desired sensitivity and the nature of the sample matrix. nih.govresearchgate.netnih.gov

Table 1: Isotope-Coded Derivatization Reagents for this compound Analysis

| Reagent Pair (Light/Heavy) | Mass Difference (Da) | Application | Key Advantages |

|---|---|---|---|

| N-butyl-4-aminomethyl-pyridinium iodide (BAMP) / d9-BAMP | 9 | CE-MS | Pre-charged for enhanced ESI efficiency; good for polar analytes. nih.govresearchgate.net |

| p-dimethylaminophenacyl bromide (DmPABr) / d6-DmPABr | 6 | LC-MS/MS | Improves chromatographic retention and MS sensitivity for carboxylic acids. nih.gov |

| N-(2-aminoethyl)-4-(diethylamino)benzamide (ADB) / d-ADB | Variable | LC-ESI-MS/MS | Enables sensitive and specific detection of hydroxycinnamic and hydroxybenzoic acids, applicable to other carboxylic acids. nih.gov |

| d(0)-/d(6)-2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP) | 6 | MALDI-MS/MS | Fast labeling, reduces chemical background, and provides additional sequence information for peptides. nih.gov |

Carbon-Carbon Bond Formation Strategies on Pyridine Scaffolds via Pyridineacetic Acid Derivatives

The formation of new carbon-carbon bonds on the pyridine ring or at the α-position of the acetic acid side chain is a key strategy for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Derivatives of this compound serve as versatile building blocks in these transformations.

A notable and convenient method for the synthesis of substituted pyridylacetic acid derivatives is a three-component reaction involving a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile. nih.govnih.govchemrxiv.orgresearchgate.netacs.org In this approach, the pyridine-N-oxide is first activated, typically with an agent like tosyl chloride. This is followed by a nucleophilic attack from a Meldrum's acid derivative. The resulting intermediate then acts as an electrophile and undergoes ring-opening and decarboxylation upon the addition of a nucleophile (e.g., an alcohol, amine, or organometallic reagent), yielding the desired substituted pyridylacetic acid derivative. nih.govacs.org This method is particularly advantageous as it allows for the introduction of diversity at both the pyridine ring and the acetic acid side chain in a single synthetic sequence. nih.govacs.org

The general mechanism for this three-component synthesis is as follows:

Activation: Pyridine-N-oxide reacts with an activating agent (e.g., TsCl).

Nucleophilic Substitution: The activated pyridine is attacked by the enolate of a Meldrum's acid derivative.

Ring-Opening and Decarboxylation: The resulting intermediate reacts with a nucleophile, leading to the opening of the Meldrum's acid ring and subsequent loss of carbon dioxide to form the final product. nih.govacs.org

Table 2: Three-Component Synthesis of Pyridylacetic Acid Derivatives

| Pyridine-N-Oxide | Meldrum's Acid Derivative | Nucleophile | Product |

|---|---|---|---|

| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Methanol/Sodium methoxide | Methyl 2-(pyridin-4-yl)propanoate nih.govacs.org |

| 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Various alcohols/amines | Substituted 2-(4-methylpyridin-2-yl)propanoic acid esters or amides acs.org |

| Isoquinoline-N-oxide | 5-Methyl Meldrum's acid | Methanol/Sodium methoxide | Methyl 2-(isoquinolin-1-yl)propanoate acs.org |

Furthermore, palladium-catalyzed cross-coupling reactions represent another powerful tool for C-C bond formation on pyridine scaffolds. nih.govnih.gov While many examples start from halopyridines, the principles can be extended to derivatives of this compound. For instance, the carboxyl group can be transformed into a suitable leaving group for cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, allow for the introduction of a wide range of aryl, vinyl, and alkyl groups onto the pyridine ring. nih.govnih.gov The development of base-free and nitrogenous-ligand conditions for these couplings has further expanded their applicability and efficiency. nih.gov

Fundamental Reaction Mechanisms Involving this compound

Decarboxylation Pathways and Substituent Electronic Effects in Isomeric Pyridineacetic Acids

The decarboxylation of pyridineacetic acids, which involves the removal of a carboxyl group as carbon dioxide, is significantly influenced by the position of the acetic acid group on the pyridine ring. The rate of this reaction differs considerably among the isomers: this compound, 3-Pyridineacetic acid, and 4-Pyridineacetic acid.

The rate of decarboxylation follows the order: this compound > 3-Pyridineacetic acid > 4-Pyridineacetic acid. vedantu.com This trend is primarily attributed to the formation of an intramolecular hydrogen bond in the 2-isomer. The nitrogen atom of the pyridine ring, with its lone pair of electrons, forms a hydrogen bond with the carboxylic acid's hydrogen atom. vedantu.com This creates a six-membered cyclic transition state, which acts as a "hydrogen bridge," facilitating the elimination of carbon dioxide. vedantu.com This intramolecular assistance is not possible for the meta (3-) and para (4-) isomers, resulting in their slower decarboxylation rates. vedantu.com The reaction for β-keto acids, a related class of compounds, proceeds through a similar cyclic, concerted transition state to form an enol intermediate, which then tautomerizes. masterorganicchemistry.com

It is important to note that while 2- and 4-pyridylacetic acids are prone to ready decarboxylation, careful selection of reaction conditions is necessary when they are used in synthesis. whiterose.ac.ukresearchgate.net

Table 1: Relative Decarboxylation Rates of Isomeric Pyridineacetic Acids

| Isomer | Position of Acetic Acid Group | Relative Rate of Decarboxylation |

|---|---|---|

| This compound | Ortho | Fastest |

| 3-Pyridineacetic acid | Meta | Intermediate |

Nucleophilic Substitution Reactions of this compound Derivatives

The pyridine ring is generally less susceptible to electrophilic substitution than benzene (B151609) but is more reactive towards nucleophilic substitution, particularly when a leaving group is present at the 2- or 4-positions. abertay.ac.uk These reactions typically proceed through an addition-elimination mechanism. abertay.ac.ukquimicaorganica.org A nucleophile adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it. abertay.ac.uk Subsequent elimination of the leaving group restores the aromaticity of the ring.

The presence of activating groups, such as a nitro group, can further enhance the rate of nucleophilic substitution. abertay.ac.uk For derivatives of this compound, this reactivity can be exploited to introduce a variety of functional groups onto the pyridine scaffold. For instance, halopyridines are common starting materials for palladium-catalyzed cross-coupling reactions with nucleophiles like lithium enolates or for direct SNAr reactions with activated methylene (B1212753) compounds. whiterose.ac.ukresearchgate.net Pyridine-N-oxides also serve as activated substrates for nucleophilic substitution. whiterose.ac.ukresearchgate.net

Acylation Reaction Mechanisms and Catalytic Roles of Pyridineacetic Acid Components

In acylation reactions, which introduce an acyl group into a molecule, pyridine and its derivatives can act as nucleophilic catalysts. brainly.inumich.edureddit.com When combined with a strong acylating agent like an acid anhydride or acyl chloride, pyridine attacks the electrophilic carbonyl carbon. umich.edu This forms a highly reactive cationic intermediate, the N-acylpyridinium salt. umich.edureddit.com This intermediate is a more potent acylating agent than the initial reagent because it possesses a positively charged leaving group (pyridine), which is readily displaced by a nucleophile (such as an alcohol or amine). umich.edu

The carboxylic acid moiety can also participate in catalysis. In certain bifunctional systems, the carboxylic acid group can promote the reaction by activating the acyl group and assisting in the deprotonation of the incoming nucleophile through a cyclic transition state. nih.gov The presence of a base like pyridine can also serve to neutralize acidic byproducts, which might otherwise inhibit the reaction. nih.govacs.orgsigmaaldrich.com However, pyridine itself can react with acetic anhydride to form N-acetyl-1,2-dihydro-2-pyridylacetic acid. sigmaaldrich.com

Acid-Base Interactions and Proton Transfer Dynamics in Pyridine/Acetic Acid Systems

Ion-Pair Formation and Charge Relay Chain Phenomena

The interaction between pyridine (a base) and acetic acid (an acid) in solution leads to a range of complex behaviors, including proton transfer and the formation of hydrogen-bonded structures. rsc.orgrsc.org In solvents with a low dielectric constant, the transfer of a proton from the carboxylic acid to the pyridine nitrogen results in the formation of a pyridinium (B92312) acetate (B1210297) ion pair. researchgate.net The formation of this N+-H···O- hydrogen bond is energetically favorable. researchgate.net

Under specific conditions, particularly at low temperatures, these individual ion pairs can assemble into more extended structures known as "charge relay chains". acs.orgfu-berlin.de These chains consist of alternating pyridine and acetic acid molecules linked by hydrogen bonds. fu-berlin.desocietechimiquedefrance.fr This arrangement facilitates the cooperative transfer of protons along the chain, a phenomenon of interest in understanding proton transport in biological systems. societechimiquedefrance.fr The nature of these interactions is highly dependent on the solvent; in water, the interactions tend to occur between pre-existing clusters of acetic acid and pyridine, whereas in acetonitrile (B52724), the interaction is more likely between individual monomers. rsc.org

Conductivity Maxima Phenomena in Pyridine/Acetic Acid Mixtures

A notable characteristic of pyridine/acetic acid mixtures is the occurrence of a maximum in electrical conductivity at a specific mixing ratio. nih.govresearchgate.netaip.orguregina.caacs.org Counterintuitively, this maximum does not occur at a 1:1 molar ratio (mole fraction of acid, xA = 0.5), which would theoretically provide the highest concentration of ions if proton transfer were complete and the ions were fully dissociated. researchgate.netaip.orguregina.ca Instead, the conductivity peak is observed in acid-rich mixtures, specifically at a mole fraction of acetic acid of approximately 0.83 (83 mole %). researchgate.netacs.org

Table 2: Optimal Mole Fractions for Maximizing Conductivity in Various Acid/Base Mixtures

| Acid | Base | Optimal Mole Fraction of Acid (xA(σmax)) |

|---|---|---|

| Acetic Acid | Pyridine | 0.83 |

| Acetic Acid | Water | 0.06 |

Data sourced from experimental measurements at 25 °C unless otherwise noted. aip.org

Solvent Effects on Reaction Rates and Mechanisms (Protic vs. Aprotic Media)

The reactivity of pyridine-based carboxylic acids, including this compound, is significantly influenced by the solvent environment. Studies comparing reaction kinetics in protic and aprotic solvents have revealed distinct differences in reaction rates and mechanisms.

In reactions with diazodiphenylmethane (B31153), the rate constants for isomeric pyridine carboxylic acids are generally higher in protic solvents compared to aprotic solvents. researchgate.net This suggests that protic solvents, which can donate protons (hydrogen bond donors), facilitate the reaction. The reaction rate tends to increase with the polarity of the protic solvent. researchgate.net This can be attributed to the stabilization of the transition state by the solvent. Specifically, electrophilic solvation of the transition state, where the solvent donates a proton, plays a significant role in increasing the reaction rate. researchgate.net

The Kamlet-Taft solvatochromic equation, log k = log k₀ + sπ* + aα + bβ, is often used to correlate the second-order rate constants with solvent parameters. In this equation:

π* represents the solvent's dipolarity/polarizability.

α is the solvent's hydrogen bond donor acidity.

β is the solvent's hydrogen bond acceptor basicity.

Correlations for the reaction of nicotinic acid with diazodiphenylmethane in protic solvents show that both nonspecific solvent effects (dipolarity/polarizability) and electrophilic solvation contribute to the reaction rate. researchgate.net

Conversely, aprotic solvents, which cannot donate protons, generally lead to slower reaction rates for these types of reactions. researchgate.netyoutube.com This is because protic solvents can solvate and stabilize the nucleophile, thereby weakening its strength and slowing down the reaction. youtube.com Polar aprotic solvents, however, can enhance the strength of the nucleophile, leading to faster reactions in some cases, particularly for SN2 reactions. youtube.comchemistryscore.com

The choice between protic and aprotic solvents is a critical factor in controlling reaction outcomes. For instance, in peptide ligation reactions, the solvent must effectively dissolve the peptide segments while exposing their reactive parts. researchgate.net While aqueous solutions are common, organic solvents like pyridine/acetic acid are often employed for specific ligation strategies. researchgate.net

Serine/Threonine Ligation Mechanisms in Pyridine-Acetic Acid Buffers

Serine/threonine ligation (STL) is a chemoselective peptide ligation method that occurs in a pyridine-acetic acid buffer. researchgate.netdoi.orgresearchgate.net This reaction joins a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another with an N-terminal serine or threonine residue. doi.orgresearchgate.net The pyridine-acetic acid buffer is crucial for the reaction to proceed efficiently at room temperature. researchgate.netdoi.org

The mechanism of STL in this buffer system involves three key steps: doi.org

Imine Capture: This initial, reversible step involves the formation of an imine between the salicylaldehyde ester of one peptide and the N-terminal amino group of the serine or threonine residue of the second peptide. doi.org This brings the two peptide fragments into close proximity. researchgate.net

5-endo-trig Cyclization: The hydroxyl group of the serine or threonine side chain then performs a nucleophilic attack on the imine carbon. This step is assisted by pyridine, which acts as a proton acceptor from the hydroxyl group, leading to the formation of a five-membered N,O-benzylidene acetal-linked peptide intermediate. doi.org This cyclization is also a reversible process. doi.org

doi.orgmst.edu O-to-N Acyl Transfer: This is the final and irreversible step of the ligation. doi.org It proceeds through a stepwise addition-elimination mechanism, with the cleavage of the C-O bond being the rate-determining step for the entire reaction. doi.org Pyridinium, the protonated form of pyridine present in the acidic buffer, assists in all these steps. doi.org

Following the formation of the N,O-benzylidene acetal-linked peptide, a subsequent acidolysis step is required to cleave the acetal (B89532) and generate the native peptide bond. doi.orgresearchgate.net The composition of the pyridine/acetic acid buffer can be optimized for different peptide sequences to achieve the best ligation results. hku.hk For instance, in some cyclic peptide syntheses, a higher proportion of pyridine in the buffer was found to be optimal. hku.hk

Advanced Reactivity Studies of this compound

Reactivity with Diazodiphenylmethane and Kinetic Analysis

The reaction of this compound and its isomers with diazodiphenylmethane (DDM) has been a subject of kinetic studies to understand the transmission of electronic effects through the pyridine ring. researchgate.netsemanticscholar.org These reactions typically follow second-order kinetics and involve a rate-determining proton transfer from the carboxylic acid to DDM. researchgate.net

Rate constants for the reaction of 3- and 4-pyridineacetic acids and their N-oxides have been determined in various alcohol solvents. researchgate.netsemanticscholar.org These studies have shown that 3-pyridineacetic acid reacts faster than 4-pyridineacetic acid. The N-oxide derivatives of these acids exhibit enhanced reactivity. The reactivity of these acids is influenced by both the electronic effects of the substituents and the nature of the solvent. semanticscholar.org

Linear free-energy relationships, such as the Hammett equation, have been used to correlate the reaction rates with substituent constants. researchgate.netsemanticscholar.org The logarithm of the rate constants (log k) for the reaction of these acids in different alcohols shows a linear correlation with the log k values for the reaction of benzoic acid with DDM in the same solvents. researchgate.netsemanticscholar.org This indicates that similar solvent properties influence the reactivity of both pyridineacetic acids and benzoic acid. semanticscholar.org

Below is a table summarizing the relative reactivity of some pyridineacetic acid derivatives with diazodiphenylmethane.

| Compound | Relative Reactivity |

| 3-Pyridineacetic acid | Faster than 4-pyridineacetic acid |

| 4-Pyridineacetic acid | Slower than 3-pyridineacetic acid |

| 3-Pyridineacetic acid N-oxide | Enhanced reactivity |

| 4-Pyridineacetic acid N-oxide | Enhanced reactivity |

This table is a qualitative representation based on available literature.

The study of these reactions provides valuable insights into the electronic properties of the pyridine ring and how they are transmitted to the carboxylic acid group, affecting its acidity and reactivity.

Metal-Mediated Catalysis and Oxygenation Chemistry Involving Pyridine-Acetic Acid Contexts

Pyridine/acetic acid mixtures serve as important solvent systems in metal-mediated catalysis, particularly in oxidation and oxygenation reactions. mst.eduberkeley.eduacs.orgmst.edu One notable example is the "Gif" system, which utilizes iron or copper catalysts in a pyridine/acetic acid medium for the oxygenation of alkanes. mst.edu These systems can mediate the oxidation of alkanes to ketones using oxidants like molecular oxygen with a reducing agent, hydrogen peroxide, or tert-butyl hydroperoxide. mst.edu

Mechanistic studies of Gif-type chemistry have been complex and, at times, controversial. mst.edu While initial suggestions pointed towards the involvement of metal-oxo species, further investigations have shown that radical pathways, involving oxygen- and carbon-centered radicals, are often operative. mst.edu In systems using hydrogen peroxide, hydroxyl radicals and substrate-derived alkoxyl radicals are significant contributors to the observed reactivity. mst.edu

In the context of Gif-IV type systems, which use an iron catalyst with zinc powder and oxygen in a pyridine/acetic acid solution, various iron and zinc-containing species have been isolated and characterized. berkeley.eduacs.orgmst.eduresearchgate.net These studies aim to understand the role of the metal centers in activating dioxygen for C-H bond activation, which in Gif chemistry shows a preference for the ketonization of secondary carbons. berkeley.eduacs.orgmst.edu The catalytic oxidations of various hydrocarbons in these systems yield product profiles that are not entirely consistent with oxidations by hydroxyl radicals or high-valent iron-oxo species alone, suggesting a more intricate mechanism. berkeley.eduacs.org

The pyridine/acetic acid medium plays a crucial role in stabilizing the various metal species involved in the catalytic cycle and influencing their reactivity. The composition of this solvent system can affect the structure and coordination environment of the metal complexes, thereby tuning their catalytic activity. berkeley.eduacs.orgmst.edu

Ab Initio Molecular Dynamics (AIMD) Simulations for Structural and Dynamic Understanding

Ab initio molecular dynamics (AIMD) simulations have been instrumental in exploring the structural and dynamic properties of systems containing pyridine and acetic acid, offering an unbiased view of their complex interactions. aip.org These simulations, which calculate the forces on atoms from first principles (quantum mechanics) at each step of a molecular dynamics trajectory, are particularly useful for understanding phenomena in condensed phases. uregina.ca

For instance, AIMD simulations have been employed to investigate mixtures of pyridine and acetic acid to understand their electrical conductivity. aip.org Simulations were performed for various mixing ratios, including 1:1, 1:2, 1:3, 1:5, and 1:15 (pyridine:acetic acid), at a temperature of 303 K with a 1 fs time step over a total simulation time of 1.1 ns. aip.orguregina.ca A key finding from these simulations was the nature of the ionic species present at equilibrium. uregina.ca Instead of free pyridinium cations (BH+), the simulations revealed the formation of larger cationic aggregates, specifically [B(HA)nHB]+, where B is the base (pyridine) and HA is the acid (acetic acid). uregina.ca These discoveries challenged previous assumptions and provided a more accurate picture of speciation in these mixtures. uregina.ca

The simulations also shed light on the formation of ion-pair "kites," denoted as B(HA)n, which were observed in simulations of triethylamine (TEA) with various acids, a system analogous to pyridine/acetic acid. uregina.ca This insight into the formation of larger complexes and specific ion aggregates is crucial for explaining macroscopic properties like viscosity and conductivity that cannot be fully understood from a simple monomer or dimer perspective. aip.orguregina.ca The use of AIMD has thus provided vital, atomistically detailed information on the structure and dynamics that govern the behavior of pyridine-acid systems. aip.org

Table 1: AIMD Simulation Parameters for Pyridine/Acetic Acid Mixtures

| Parameter | Value |

| System | Pyridine / Acetic Acid |

| Mixing Ratios (Pyridine:Acid) | 1:1, 1:2, 1:3, 1:5, 1:15 |

| Temperature | 303 K |

| Simulation Time | 1.1 ns |

| Time Step | 1 fs |

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for elucidating the electronic structure and photophysical properties of molecules. While direct, extensive studies on this compound itself are not widely detailed in the provided context, the principles are well-established through research on related systems. For example, studies on push-pull octupolar triarylamine compounds, which use a pyridine:acetic acid mixture in their synthesis, rely on DFT calculations with functionals like CAM-B3LYP and LC-omegaPBE to understand their two-photon absorption (2PA) properties. researchgate.net These calculations provide insights into ground-state geometries, molecular orbitals, and the energies of electronic transitions, which are in good agreement with experimental data. researchgate.net

Similarly, the electronic structure and photophysical properties of alloxazine (B1666890) derivatives have been investigated using DFT and TD-DFT methods. researchgate.net These studies calculate transition energies and analyze photophysical data, revealing that non-radiative decay pathways often dominate over radiative ones. researchgate.net The electronic structures of alloxazine and its derivatives were analyzed to understand their absorption spectra, indicating that the lowest energy transition is of the n→π* type. researchgate.net

For pyridine-acid complexes, a combined molecular dynamics and electronic structure "spectral map" approach has been used to reproduce complex vibrational features. dntb.gov.ua This method creates spectral maps that relate transition frequencies and probabilities to the electric field along the O-H bond, which is sampled from MD simulations. dntb.gov.ua This approach successfully models the broad and unusually shaped vibrational features of strongly hydrogen-bonded carboxylic acid dimers with nitrogen-containing bases, which arise from the wide range of geometries present in the condensed phase and strong Fermi resonances. dntb.gov.ua

Modeling of Hydrogen-Bonding Interactions and Solvation Effects

The interactions between the pyridine and carboxylic acid moieties are dominated by strong hydrogen bonds. Computational modeling has been pivotal in quantifying these interactions and understanding the influence of the surrounding environment.

DFT calculations using the 6-311G(d,p) basis set have been performed on the 1:1 pyridine-acetic acid complex, identifying five stable isomers. researchgate.net The most stable structure is characterized by a strong N···H–O hydrogen bond. researchgate.net Normal-mode analysis of these isomers allows for comparison with experimental vibrational data. researchgate.net Such calculations have also been applied to complexes of pyridine with formic acid, where the most stable isomer has a bonding energy of 11.1 kcal/mol, enhanced by an agostic interaction between the carbonylic oxygen and an α-hydrogen of the pyridine ring. acs.org

The role of the solvent is critical. Computational studies show that solvents significantly enhance the strength of the hydrogen bond. researchgate.net This is evidenced by a decrease in the N–H bond distance, a significant red shift of the O–H vibrational mode, and a blue shift of the N···H–O vibration mode. researchgate.netacs.org The effect of specific solvation has been modeled by including explicit solvent molecules, such as formic acid or methanol, in the calculations. acs.org Studies on mixtures of pyridine and acetic acid in different solvents like water and acetonitrile have shown that the nature of clustering is highly dependent on the solvent. psu.edu In aqueous solutions, acetic acid and pyridine form distinct clusters, leading to inter-cluster acid-base interactions. psu.edu In contrast, they tend to exist as monomeric molecules in acetonitrile. psu.edu

Furthermore, theoretical studies have explored how hydrogen bonding affects the vibrational modes of the pyridine ring itself. aip.org The formation of an N-type hydrogen bond with an acid leads to blue shifts in the ring breathing and triangle stretching modes. aip.org This effect is attributed to both electrostatic interactions and, predominantly, charge transfer from the nitrogen lone pair of pyridine to the antibonding σ* orbital of the acid's O-H group. aip.org

Table 2: Calculated Hydrogen Bond Properties for Pyridine-Acid Complexes

| System | Computational Method | Key Finding | Reference |

| Pyridine-Acetic Acid (1:1) | DFT / 6-311G(d,p) | Most stable isomer has a strong N···H–O bond; solvents enhance bond strength. | researchgate.net |

| Pyridine-Formic Acid | DFT | Bonding energy of 11.1 kcal/mol for the most stable complex. | acs.org |

| Pyridine/HX (H-bonding) | DFT | Charge transfer from n(N) to σ*(HX) is the primary cause of blue shifts in pyridine ring stretching modes. | aip.org |

Biological and Pharmaceutical Research Applications of 2 Pyridineacetic Acid Derivatives

Utility as a Key Intermediate in Pharmaceutical Synthesis and Drug Development

In the landscape of drug discovery and development, the efficiency of synthesizing complex molecules is paramount. Pharmaceutical intermediates are the crucial chemical building blocks that connect basic raw materials to the final active pharmaceutical ingredients (APIs). The 2-pyridineacetic acid structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This versatility makes its derivatives attractive for creating libraries of compounds for high-throughput screening.

The structure of this compound, featuring both a pyridine (B92270) ring and a carboxylic acid group, allows for a wide range of chemical modifications. iipseries.org The pyridine nitrogen can be involved in hydrogen bonding and metal coordination, while the acetic acid side chain provides a reactive handle for esterification, amidation, and other coupling reactions. This chemical tractability enables chemists to systematically modify the core structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.net For instance, derivatives like 2-pyridone, which can be synthesized from this compound precursors, are themselves important intermediates in the pharmaceutical industry. iipseries.org This strategic use of this compound as a key intermediate accelerates the drug development process, from initial hit identification to lead optimization.

Exploration of Biological Activities of this compound Derivatives

The inherent chemical properties of the pyridine ring have spurred investigations into the biological activities of its derivatives, including those derived from this compound. researchgate.net Research has unveiled a broad spectrum of pharmacological effects, positioning these compounds as promising candidates for further therapeutic development. nih.gov

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. A notable example is (3-carboxy-2-pyridyl)-2-thiobenzothiazole, a derivative that exhibited more potent anti-inflammatory activity than the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in certain assays. nih.gov Similarly, studies on imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have shown their capacity to inhibit edema in acute inflammation models more effectively than indomethacin, while also appearing to be safer for the gastric mucosa. researchgate.net The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. researchgate.netmdpi.com

The following table summarizes the anti-inflammatory activity of selected pyridine derivatives.

| Compound Class | Specific Derivative | Finding | Reference |

|---|---|---|---|

| Thiobenzothiazoles | (3-carboxy-2-pyridyl)-2-thiobenzothiazole | 1.34 times more active than indomethacin in an in vitro assay. | nih.gov |

| Imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine-2-carboxylic acid | More efficient inhibitor of carrageenan-induced edema than indomethacin. | researchgate.net |

The search for new antimicrobial agents has led researchers to explore various pyridine-based structures. nih.gov Derivatives of this compound have shown promise in this area. For example, pyridine-2,6-dithiocarboxylic acid, a metal-chelating compound, displays antimicrobial properties, with its mechanism likely involving the sequestration of essential metal ions required for microbial growth. nih.gov The antimicrobial effect of this particular derivative was found to be reduced by the addition of iron, cobalt, and copper, supporting the metal chelation hypothesis. nih.gov

Other synthetic strategies have yielded C-2 and C-6 substituted pyridine derivatives with modest to good activity against a range of microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Furthermore, certain pyrazole-based pyridine derivatives have shown activity comparable to the standard antifungal drug miconazole (B906) against C. albicans. researchgate.net The broad applicability of the pyridine scaffold is also seen in anaephene derivatives, where a 2-hydroxypyridine (B17775) analog displayed significant antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant S. aureus (MRSA). mdpi.com

The table below highlights the antimicrobial activities of various pyridine derivatives.

| Compound Class | Test Organism | Finding | Reference |

|---|---|---|---|

| Pyridine-dithiocarboxylic acids | Escherichia coli | Showed antagonism toward E. coli, which was partially alleviated by FeCl3. | nih.gov |

| Pyridine carbonitriles | Candida albicans | Compound 3b showed activity equivalent to the standard drug miconazole (MIC = 25 µg/ml). | researchgate.net |

| Substituted Pyridines | S. aureus | Compounds 7 and 8 had the lowest MIC (75 µg/mL) for bacteriostatic activity. | researchgate.net |

The pyridine nucleus is a common feature in many anticancer agents, valued for its role in targeting various enzymatic and cellular processes involved in cancer pathogenesis. nih.govresearchgate.net Derivatives containing the this compound framework have been explored for their potential to inhibit cancer cell proliferation. For instance, pyridine-ureas have been synthesized and shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com Certain pyridine-urea compounds demonstrated micromolar IC50 values against VEGFR-2. mdpi.com Other research has focused on novel imidazo[1,2-a]pyridine (B132010) compounds, which have shown potent cytotoxic effects against breast cancer cell lines. waocp.org

More recently, the field of targeted protein degradation has emerged as a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. volsenchem.com This event-driven mechanism can overcome the limitations of traditional occupancy-based inhibitors. sigmaaldrich.com While specific PROTACs directly derived from this compound are not detailed in the provided sources, the pyridine scaffold itself is utilized in the design of PROTACs. The versatility of the pyridineacetic acid structure makes it a suitable building block for constructing the complex architecture of PROTAC molecules, which require distinct moieties for binding to the target protein and the E3 ligase, connected by a linker. volsenchem.comsigmaaldrich.com

The table below presents findings on the anticancer activity of selected pyridine derivatives.

| Compound Class | Target/Cell Line | Finding | Reference |

|---|---|---|---|

| Pyridine-ureas | VEGFR-2 | Compound 8e exhibited an IC50 value of 3.93 ± 0.73 µM against VEGFR-2. | mdpi.com |

| Pyridine-ureas | NCI 58-cell line panel | Compounds 8b and 8e showed broad anti-proliferative activity. | mdpi.com |

| Imidazo[1,2-a]pyridines | HCC1937 Breast Cancer Cells | Compounds IP-5 and IP-6 showed strong cytotoxic impact with IC50 values of 45µM and 47.7µM, respectively. | waocp.org |

This compound is known as a human metabolite of betahistine (B147258), a drug used to treat balance disorders. hmdb.ca The pharmacological action of betahistine involves the histaminergic system, which can in turn modulate other neurotransmitter systems. This metabolic link has prompted research into the potential for this compound derivatives to interact with various neurological targets. The pyridine ring is considered a privileged scaffold in medicinal chemistry for its ability to interact with biological targets, and the nitrogen atom is often crucial for the pharmacological profile of drugs acting on the central nervous system (CNS). nih.gov

While direct, extensive studies on this compound derivatives are still emerging, the broader class of pyridine alkaloids and their synthetic analogs are known to interact with a wide range of neurotransmitter receptors and transporters. nih.gov Structural modifications to the this compound core allow chemists to systematically probe how different functional groups influence binding affinity and efficacy at these important neurological targets.

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.netnih.gov For derivatives of this compound, SAR studies aim to identify which structural modifications enhance potency, selectivity, and other desirable pharmacological properties. nih.govdocumentsdelivered.com

Research on various pyridine-based compounds has established several general SAR principles. For instance, in a series of 1-heteroaryl-2-alkoxyphenyl analogs investigated as antiviral agents, it was found that a 3- or 4-pyridyl moiety on a linked oxadiazole ring was optimal for activity. mdpi.com This indicates that the position of the nitrogen atom within the pyridine ring and its spatial relationship to other parts of the molecule are critical. In studies of pyridine derivatives with antiproliferative activity, the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups were found to enhance activity, whereas bulky groups or halogens sometimes led to lower activity. nih.gov

For imidazo[1,2-a]pyridine derivatives designed as kinase inhibitors, SAR analysis revealed specific substitution patterns that led to potent inhibitory activity, with one compound achieving an IC50 of 38 nM. nih.govdocumentsdelivered.com These studies underscore that even minor alterations to the pyridine scaffold or its substituents can lead to significant changes in biological function, guiding the rational design of more effective therapeutic agents. researchgate.net

Advanced Analytical Methodologies for 2 Pyridineacetic Acid Characterization and Detection

Chromatographic Techniques Employing 2-Pyridineacetic Acid as a Derivatizing Agent

The primary role of this compound in chromatography is typically that of an analyte, for instance, as a major metabolite of betahistine (B147258), which is quantified in biological fluids. thermofisher.comnih.gov The use of this compound itself as a derivatizing agent to enhance the detection of other molecules is not a widely documented or common application in scientific literature.

Derivatization is a chemical modification technique used to convert an analyte into a product that has improved chromatographic properties or detectability. greyhoundchrom.com Reagents are chosen to react with specific functional groups (like amines, alcohols, or carbonyls) to attach a tag, known as a chromophore, fluorophore, or an electroactive group. thermofisher.comlibretexts.org While various pyridine-containing compounds have been developed as derivatization reagents for acids or amines, this compound is not established as a standard reagent for these purposes. nih.govsigmaaldrich.com

Spectroscopic Investigations (e.g., NMR, UV-Vis, Mass Spectrometry) in Mechanistic Elucidation

Spectroscopic methods are fundamental tools for the structural and mechanistic investigation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. The 1H NMR spectrum of this compound hydrochloride in DMSO-d6 shows distinct signals corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) group. nih.gov

Interactive Table: 1H NMR Chemical Shifts for this compound hydrochloride Data sourced from ChemicalBook nih.gov

| Assignment | Chemical Shift (ppm) |

|---|---|

| A (Carboxylic Acid Proton) | 12 |

| B (Pyridine Ring Proton) | 8.902 |

| C (Pyridine Ring Proton) | 8.581 |

| D (Pyridine Ring Proton) | 8.062 |

| E (Pyridine Ring Proton) | 7.992 |

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern, which aids in identification and structural elucidation. It is particularly powerful when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS/MS). This method has been successfully developed and validated for the sensitive quantification of this compound in human plasma. thermofisher.comnih.gov In such applications, the analyte is typically extracted from the biological matrix and then analyzed by LC-MS/MS with an electrospray ionization (ESI) interface operating in positive ion mode. thermofisher.comsigmaaldrich.com

Mechanistic studies for reactions involving related heterocyclic acetic acids have utilized mass spectrometry to differentiate between potential reaction pathways, such as distinguishing between a classical Michael addition followed by decarboxylation and an initial decarboxylation followed by Michael addition. sigmaaldrich.com

Interactive Table: Key Mass Spectrometry Data for this compound Data sourced from PubChem nih.gov | Technique | Parameter | Value | |---|---|---| | Precursor Type | [M+H]+ | | Precursor m/z | 138.055 | | Top Peak (m/z) | 120 | | 2nd Highest Peak (m/z) | 121 | | GC-MS | Top Peak (m/z) | 93 | | GC-MS | 2nd Highest Peak (m/z) | 66 |

UV-Vis Spectroscopy can be used to study electronic transitions within the molecule. For pyridine-containing compounds, UV-Vis spectroscopy is effective in probing the interactions with different chemical environments, such as Brønsted and Lewis acid sites on solid catalysts. Changes in the absorption bands of pyridine upon interaction with acid sites, hydroxyl groups, or during physisorption can be monitored to understand surface chemistry. This principle can be extended to investigate the electronic behavior of this compound in various solvent systems or during interactions with other molecules.

Neutron Scattering Studies for Probing Liquid Structure and Association in Pyridine-Acetic Acid Systems

Neutron scattering is a powerful technique for investigating the structure of liquids and molecular associations at the atomic level. Studies on pyridine-acetic acid mixtures using neutron scattering have provided significant insights into their liquid structure. greyhoundchrom.com Research was conducted on mixtures with varying mole fractions of acetic acid (χHOAc = 0.33, 0.50, and 0.67) and compared to the structures of the neat liquids. greyhoundchrom.comlibretexts.org

The data, modeled using Empirical Potential Structure Refinement (EPSR), revealed the existence of hydrogen-bonded acetic acid chains that incorporate pyridine molecules. greyhoundchrom.comlibretexts.org A key finding from this analysis is that the interaction between pyridine and acetic acid in these mixtures does not lead to the formation of an ionic liquid via proton transfer. greyhoundchrom.comlibretexts.org Instead, the molecular identities are largely retained within a complex, hydrogen-bonded network.

Interactive Table: Neutron Scattering Study Parameters for Pyridine-Acetic Acid Mixtures Data sourced from RSC Publishing greyhoundchrom.com

| Parameter | Details |

|---|---|

| Technique | Neutron Scattering with Empirical Potential Structure Refinement (EPSR) |

| System Studied | Pyridine-Acetic Acid Mixtures |

| Acetic Acid Mole Fractions (χHOAc) | 0.33, 0.50, 0.67 |

| Key Finding | Presence of hydrogen-bonded acetic acid chains with pyridine inclusions. |

Application of Advanced Oxidation Processes for Environmental Remediation of Pyridineacetic Acid Contaminants

Pyridine and its derivatives can be persistent organic pollutants in wastewater, necessitating effective remediation strategies. Advanced Oxidation Processes (AOPs) are technologies designed to degrade such recalcitrant organic compounds through the generation of highly reactive species, most notably the hydroxyl radical (•OH) or sulfate (B86663) radical (SO4•−). These processes are capable of mineralizing organic pollutants into simpler, less harmful substances like CO2 and H2O.

The degradation of this compound via AOPs would involve an attack by these radicals on the pyridine ring or the acetic acid side chain. This can lead to ring-opening and subsequent breakdown of the molecule. Several AOPs could be applied for the remediation of water contaminated with this compound.

Interactive Table: Relevant Advanced Oxidation Processes (AOPs)

| AOP Method | Description | Primary Reactive Species |

|---|---|---|

| Fenton/Photo-Fenton | Uses ferrous iron (Fe2+) to decompose hydrogen peroxide (H2O2). The process is enhanced by UV light (Photo-Fenton). | Hydroxyl Radical (•OH) |

| Ozonation | Employs ozone (O3) as a powerful oxidant. It can react directly with pollutants or decompose to form •OH radicals, especially at higher pH. | Ozone (O3), Hydroxyl Radical (•OH) |

| UV/H2O2 | Involves the photolysis of hydrogen peroxide with ultraviolet (UV) light to generate •OH radicals. | Hydroxyl Radical (•OH) |

| Sulfate Radical-Based AOPs | Utilizes persulfate (S2O82-) or peroxymonosulfate (B1194676) (HSO5-) activated by heat, UV, or transition metals to produce sulfate radicals. | Sulfate Radical (SO4•−) |

| Photocatalysis | Uses a semiconductor catalyst (e.g., TiO2) and UV light to generate electron-hole pairs, which in turn produce reactive oxygen species. | Hydroxyl Radical (•OH) |

The degradation and mineralization of pyridine itself have been successfully demonstrated using a photo-electro Fenton process, indicating that AOPs are a viable strategy for contaminants containing a pyridine ring.

Future Directions and Emerging Research Avenues for 2 Pyridineacetic Acid

Development of Novel and Sustainable Synthetic Strategies for Complex Chemical Architectures

The synthesis of pyridylacetic acid derivatives is a cornerstone for the development of new pharmaceuticals and functional materials. nih.gov Traditional synthetic routes often rely on methods like palladium-catalyzed cross-coupling of halopyridines or direct SNAr reactions, which can involve harsh conditions or the use of precious metals. nih.gov A significant future direction lies in the creation of more efficient, atom-economical, and environmentally benign synthetic strategies.

A recent innovative approach reports a convenient three-component synthesis of substituted pyridylacetic acid derivatives. nih.gov This method cleverly utilizes the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles, to facilitate the construction of the desired molecular framework from pyridine-N-oxides. nih.gov This strategy avoids the use of precious metals and allows for the creation of a diverse range of substituted products. nih.gov

Future research will likely focus on expanding the scope of such multi-component reactions, exploring alternative starting materials, and developing catalytic systems that operate under milder conditions. The development of methods for the late-stage functionalization of the pyridine (B92270) ring will also be crucial, as this allows for the rapid diversification of compound libraries and the fine-tuning of molecular properties. iipseries.org Furthermore, the synthesis of deuterated analogs of 2-pyridineacetic acid is emerging as a valuable tool for conducting mechanistic studies and evaluating the metabolic stability of new drug candidates.

| Synthetic Strategy | Key Features | Potential Advantages |

| Three-Component Synthesis | Utilizes Meldrum's acid derivatives and pyridine-N-oxides. nih.gov | High efficiency, avoids precious metals, allows for diverse substitutions. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Couples halopyridines with various reagents. nih.gov | Well-established method for forming carbon-carbon bonds. |

| Direct SNAr Reactions | Reaction of halopyridines with activated methylene (B1212753) compounds. nih.gov | Can be performed without precious metals. nih.gov |

| Asymmetric Catalysis | Uses chiral aminocatalysts for decarboxylative Michael additions. | Enables the preparation of enantiomerically enriched derivatives. |

Elucidation of Undiscovered Biological Pathways and Therapeutic Targets

While this compound is well-known as the primary metabolite of the drug betahistine (B147258), used for treating balance disorders, its own biological activities and those of its derivatives are still being uncovered. hmdb.ca Current research has identified derivatives of 2-pyridylacetic acid as useful therapeutic agents for peptic ulcers, demonstrating a dual mechanism of inhibiting gastric acid secretion and protecting the gastric mucosa. epo.orggoogle.com These compounds are noted for their low toxicity, making them promising candidates for further development. epo.orggoogle.com

The future in this area will involve a deeper investigation into the molecular mechanisms underlying these observed effects. Identifying the specific protein targets and signaling pathways modulated by this compound derivatives could lead to the discovery of new therapeutic applications. For instance, its connection to betahistine and histamine (B1213489) receptors suggests a potential role in modulating neurotransmitter systems, which warrants further exploration for neurological disorders.

Systematic screening of libraries of this compound derivatives against a wide range of biological targets will be a key strategy. This could unveil unexpected activities in areas such as cancer, inflammation, or infectious diseases. The structural similarity of the pyridine moiety to many natural and synthetic bioactive compounds suggests a high potential for discovering novel biological functions. iipseries.org

Integration with Machine Learning and Artificial Intelligence in Compound Design and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and this will undoubtedly impact the future of this compound research. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. premierscience.comresearchgate.net

In the context of this compound, AI and ML algorithms can be employed in several ways:

De Novo Design: Generative models can design novel this compound derivatives with desired physicochemical properties and predicted biological activities. crimsonpublishers.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the therapeutic efficacy and potential toxicity of new analogs based on their chemical structure. nih.govcrimsonpublishers.com

Target Identification: AI can analyze biological data to identify new potential protein targets for which this compound derivatives could be effective ligands. premierscience.com

Virtual Screening: Large virtual libraries of compounds can be screened against specific targets to identify the most promising candidates for synthesis and experimental testing, saving time and resources. premierscience.com

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify compounds with a higher probability of success in clinical trials. nih.gov

| AI/ML Application | Description | Impact on this compound Research |

| De Novo Drug Design | AI algorithms generate novel molecular structures with desired properties. crimsonpublishers.com | Creation of innovative this compound derivatives with enhanced therapeutic potential. |

| Predictive Modeling (QSAR) | Machine learning models predict the activity and toxicity of compounds. nih.govcrimsonpublishers.com | Faster optimization of lead compounds and reduction of late-stage failures. |

| Target Identification | AI tools analyze biological data to propose new drug targets. premierscience.com | Uncovering new therapeutic areas where this compound derivatives could be effective. |

| Virtual Screening | Computationally screening large compound libraries against biological targets. premierscience.com | Prioritizing the synthesis of the most promising drug candidates. |

Exploration in Novel Catalytic Systems and Green Chemistry Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. mdpi.comacs.org The pyridine-carboxylic acid scaffold, present in this compound, has shown potential in the development of environmentally benign catalytic systems.

For example, a related compound, pyridine-2,6-dicarboxylic acid, has been identified as an effective and reusable bifunctional organocatalyst for chemical transformations in water, a green solvent. organic-chemistry.org This suggests that this compound and its derivatives could also be explored as organocatalysts for various organic reactions, offering a metal-free and more sustainable alternative to traditional catalysts. organic-chemistry.org

Furthermore, derivatives of pyridine dicarboxylic acids are being investigated for the synthesis of bio-based and biodegradable polyesters, presenting a sustainable alternative to petroleum-based plastics. researchgate.net This opens up a new avenue for this compound in the field of sustainable materials science. Future research will likely focus on designing this compound-based catalysts with high efficiency and selectivity, as well as developing novel polymers and materials with desirable environmental properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Pyridineacetic acid and its derivatives?

Methodological Answer: A widely used method involves carbethoxylation of α-picoline (2-methylpyridine) using potassium amide as a catalyst, followed by hydrolysis to yield this compound. Ethyl esters (e.g., Ethyl 2-Pyridylacetate) are synthesized via reflux with ethyl chloroformate under mechanical stirring, achieving moderate yields . Derivatives like 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride are synthesized as building blocks for complex molecules, often requiring controlled reaction temperatures and inert atmospheres .

Key Reaction Conditions:

- Catalyst: Potassium amide

- Solvent: Dry ether or THF

- Temperature: Reflux (~80–100°C)

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

- LogP : 1.51 (indicating moderate lipophilicity, influencing solvent selection)

- Polar Surface Area (PSA) : 50.19 Ų (predicts membrane permeability)

- Melting Point : 135°C (decomposition observed, requiring careful heating in synthesis)

- Water Solubility : High (enables aqueous-phase reactions)

Table 1. Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP | 1.51070 | |

| PSA | 50.19000 Ų | |

| Melting Point | 135 °C (dec.) |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as skin/eye irritant) .

- Ventilation : Use fume hoods due to hygroscopicity and potential dust formation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via approved waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions may arise from impurities, assay variability, or concentration-dependent effects. Strategies include:

- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cell viability assays).

- Dose-Response Curves : Establish EC50/IC50 values to compare potency across studies .

- Structural Verification : Confirm derivative purity via HPLC or NMR to rule out synthetic byproducts .

Q. What advanced characterization techniques are recommended for confirming the structure of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for this compound: 138.0662 m/z).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as done for analogs like (4-Pyridin-2-YL-phenyl)-acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.